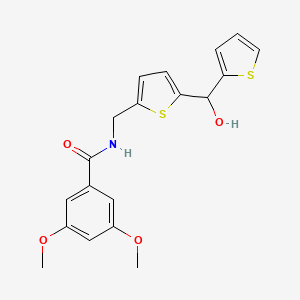

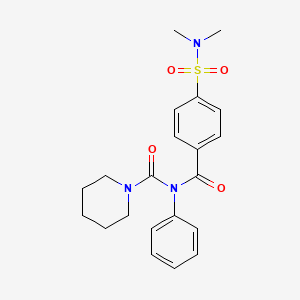

![molecular formula C11H14ClN3OS B2572514 1-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride CAS No. 1794736-63-2](/img/structure/B2572514.png)

1-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride” is a derivative of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine . The molecular formula of the base compound is C9H9N3OS, with an average mass of 207.252 Da .

Molecular Structure Analysis

The molecular structure of the base compound, 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, includes a thiadiazole ring attached to a methoxyphenyl group . The compound has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Physical And Chemical Properties Analysis

The base compound, 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, has a density of 1.3±0.1 g/cm^3, a boiling point of 393.1±44.0 °C at 760 mmHg, and a flash point of 191.6±28.4 °C . It also has a molar refractivity of 56.3±0.3 cm^3 .Applications De Recherche Scientifique

Synthesis and Molecular Properties

1-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride has been a subject of interest in various scientific studies focusing on the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. One study involved the synthesis of a compound by the reaction of [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amine with 3,5-dimethylbenzoic acid, analyzing its crystal structure and intermolecular interactions (Wan et al., 2006).

Antimicrobial and Antifungal Activities

Compounds derived from 1,3,4-thiadiazol have been evaluated for their antimicrobial and antifungal activities. For instance, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown significant biological properties, including DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacterial strains (Gür et al., 2020).

Corrosion Inhibition

The 1,3,4-thiadiazole derivatives have also been explored as corrosion inhibitors for metals in acidic environments. A study on 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole revealed its effectiveness as a corrosion inhibitor for mild steel, with a protection degree of approximately 98% under certain conditions, indicating its potential for industrial applications (Attou et al., 2020).

Photophysical Properties and Applications

The photophysical properties of 1,3,4-thiadiazol derivatives have been studied for potential applications in optoelectronic devices. The synthesis and investigation of such compounds could lead to materials with enhanced photoresponse and energy transfer properties, which are crucial for the development of solid-state excitonic solar cells and other photovoltaic devices (Driscoll et al., 2010).

Mécanisme D'action

Target of action

The target of a drug is typically a protein such as an enzyme or receptor. Identifying the target involves biochemical techniques and often uses the drug or a derivative as a probe .

Mode of action

This refers to how the drug interacts with its target. It could inhibit an enzyme, activate a receptor, or block a receptor. The mode of action is usually determined through a combination of biochemical studies and structural biology .

Biochemical pathways

Drugs often affect a particular biochemical pathway. For example, a drug might inhibit an enzyme, causing a decrease in the production of a certain molecule in the pathway. This can be studied using techniques such as metabolomics .

Pharmacokinetics

This involves the study of how the body affects a drug, including its absorption, distribution, metabolism, and excretion (ADME). Pharmacokinetic studies often involve giving a drug to an animal model and then taking samples at various times to analyze the concentration of the drug and its metabolites .

Result of action

This refers to the effects of the drug at the cellular and whole organism level. It can involve a wide range of studies, from looking at the effects on cell growth in cell culture, to studying the effects on symptoms in a disease model .

Action environment

The environment can have a big impact on the action of a drug. For example, the pH of the stomach can affect the absorption of a drug, and the presence of other drugs can affect its metabolism. These factors are typically studied as part of pharmacokinetic studies .

Propriétés

IUPAC Name |

1-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS.ClH/c1-7(12)10-13-14-11(16-10)8-3-5-9(15-2)6-4-8;/h3-7H,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSZBDMCMXFPTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(S1)C2=CC=C(C=C2)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclobutyl)-N-methyl-2-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2572433.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2572439.png)

![(3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B2572441.png)

![2-phenethyl-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2572446.png)

![(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2572447.png)

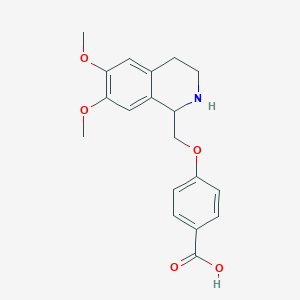

![Propan-2-yl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2572448.png)

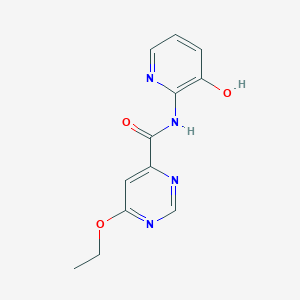

![4-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-pyrimidinamine](/img/structure/B2572449.png)

![3-[1-(4-methylphenyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B2572451.png)